molecular formula C12H12F3NO4S B2882309 N-([2,3'-bifuran]-5-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide CAS No. 2034342-63-5

N-([2,3'-bifuran]-5-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide

Cat. No.: B2882309
CAS No.: 2034342-63-5
M. Wt: 323.29
InChI Key: WLXXVMCJPBOSAU-UHFFFAOYSA-N
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Description

"N-([2,3'-bifuran]-5-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide" is an organic compound characterized by its unique molecular structure comprising a bifuran moiety and a trifluoropropane sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3'-bifuran]-5-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide typically involves several steps:

  • Formation of the bifuran moiety: : The synthesis starts with the preparation of the bifuran unit through reactions such as cross-coupling or Diels-Alder reactions.

  • Attachment of the trifluoropropane sulfonamide group:

Industrial Production Methods

Industrial production methods may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. Optimizing reaction conditions, such as temperature, solvent choice, and catalysts, is crucial to maximizing the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation: : It can be oxidized to form products with higher oxidation states, especially involving the bifuran moiety.

  • Reduction: : Reduction can lead to the hydrogenation of specific parts of the molecule, altering its electronic properties.

  • Substitution: : The sulfonamide group can participate in substitution reactions, introducing different functional groups.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common.

  • Reduction: : Catalysts like palladium on carbon (Pd/C) are often used.

  • Substitution: : Nucleophiles such as sodium hydride (NaH) or electrophiles like sulfur trioxide (SO3) can facilitate these reactions.

Major Products

Major products from these reactions include derivatives with modified electronic or steric properties, which can significantly impact the compound's behavior in various applications.

Scientific Research Applications

N-([2,3'-bifuran]-5-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide has several applications:

  • Chemistry: : Used as a building block for complex organic synthesis.

  • Biology: : Studied for its potential as an enzyme inhibitor or signaling molecule.

  • Medicine: : Investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Explored for use in the development of advanced materials with specific electronic or mechanical properties.

Mechanism of Action

The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor functions through allosteric interactions. These actions can lead to downstream effects on cellular pathways, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-([2,3'-bifuran]-5-ylmethyl)propane-1-sulfonamide: : Lacks the trifluoromethyl group, leading to different electronic properties.

  • N-(Furan-2-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide: : Contains a monofuran moiety, altering its reactivity and applications.

Uniqueness

The presence of both the bifuran unit and the trifluoropropane sulfonamide group gives N-([2,3'-bifuran]-5-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide unique chemical and physical properties, making it valuable for specific scientific research applications.

This is a detailed overview of the compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

3,3,3-trifluoro-N-[[5-(furan-3-yl)furan-2-yl]methyl]propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO4S/c13-12(14,15)4-6-21(17,18)16-7-10-1-2-11(20-10)9-3-5-19-8-9/h1-3,5,8,16H,4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXXVMCJPBOSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CC=C(O2)CNS(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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